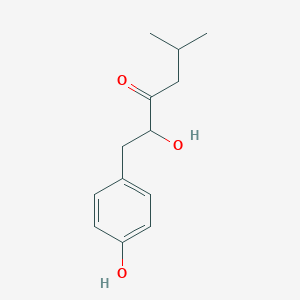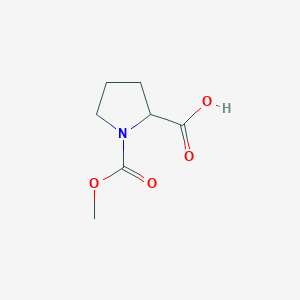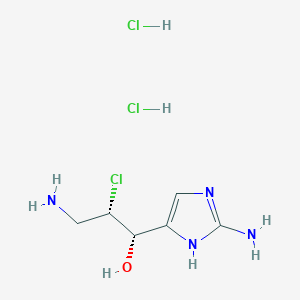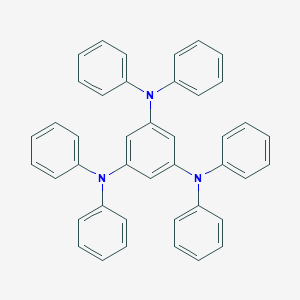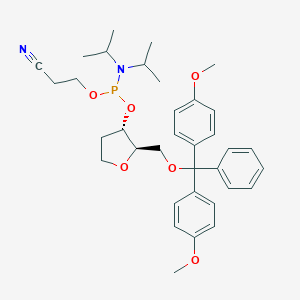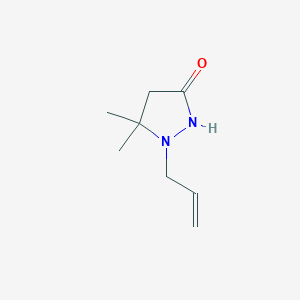
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is also known as DPPZ and has a molecular formula of C9H14N2O. DPPZ is a pyrazolidinone derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
DPPZ has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. DPPZ has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biochemische Und Physiologische Effekte
DPPZ has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. DPPZ has also been shown to inhibit the growth of cancer cells and induce cell cycle arrest. In addition, DPPZ has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DPPZ has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. DPPZ has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of DPPZ is its low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DPPZ. One area of interest is the development of novel cancer therapies using DPPZ. Researchers are also investigating the potential use of DPPZ in the treatment of neurodegenerative diseases. Additionally, there is interest in exploring the use of DPPZ in other areas of research, such as materials science and catalysis.
In conclusion, 5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one is a chemical compound that has shown promising results in scientific research. Its potential applications in various research fields make it an exciting area of study for researchers. With continued research, DPPZ may prove to be a valuable tool in the development of novel therapies for cancer and neurodegenerative diseases.
Synthesemethoden
DPPZ can be synthesized using various methods, including the reaction of 2,3-dimethylpyrazine with acrylonitrile, followed by hydrogenation and cyclization. Another method involves the reaction of 2,3-dimethylpyrazine with ethyl acrylate, followed by hydrogenation and cyclization. Both methods result in the formation of DPPZ, which can be purified and used for further research.
Wissenschaftliche Forschungsanwendungen
DPPZ has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. DPPZ has been shown to have anticancer properties and has been used in the development of novel cancer therapies. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
131390-87-9 |
|---|---|
Produktname |
5,5-Dimethyl-1-prop-2-enylpyrazolidin-3-one |
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
5,5-dimethyl-1-prop-2-enylpyrazolidin-3-one |
InChI |
InChI=1S/C8H14N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h4H,1,5-6H2,2-3H3,(H,9,11) |
InChI-Schlüssel |
AVVAAVLMDVFMEZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)NN1CC=C)C |
Kanonische SMILES |
CC1(CC(=O)NN1CC=C)C |
Synonyme |
3-Pyrazolidinone, 5,5-dimethyl-1-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



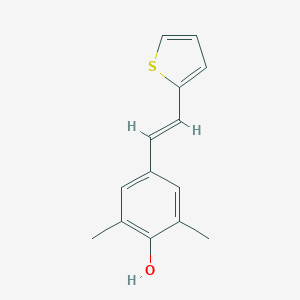
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

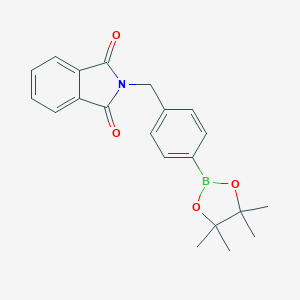
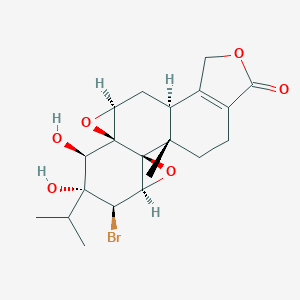
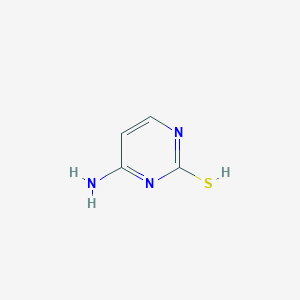
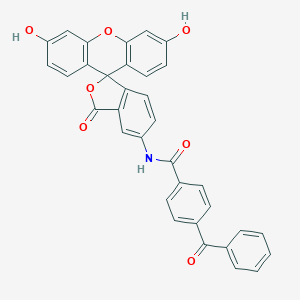
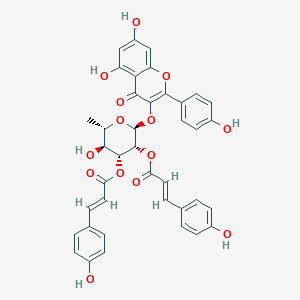
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
